(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
The compound (1S,2S,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a chiral bicyclic molecule featuring a rigid norbornane (bicyclo[2.2.1]heptane) scaffold. Its stereochemistry is defined by the (1S,2S,3R,4R) configuration, with a 4-methylbenzoyl group at position 3 and a carboxylic acid at position 2.
Properties
IUPAC Name |
(1S,2S,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-9-2-4-10(5-3-9)15(17)13-11-6-7-12(8-11)14(13)16(18)19/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIJDVVFIGHTLM-RQJABVFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The reaction between cyclopentadiene and maleic anhydride under thermal conditions (110–130°C, 12–24 hours) generates the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate. Stereoselectivity is achieved by using chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazaborolidine catalysts induce enantiomeric excesses >90%.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Diastereomeric Ratio | 9:1 (endo:exo) |
| Catalyst | Chiral oxazaborolidine (5 mol%) |
Hydrolysis and Decarboxylation
The anhydride intermediate undergoes hydrolysis with aqueous NaOH (2M, 60°C, 4 hours) to yield the dicarboxylic acid, followed by decarboxylation via pyrolysis (200°C, vacuum) to produce bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Introduction of the 4-Methylbenzoyl Group
Friedel-Crafts Acylation
The bicyclic carboxylic acid is functionalized at position 3 using Friedel-Crafts acylation. AlCl₃ (1.2 equiv) catalyzes the reaction between the bicycloheptane derivative and 4-methylbenzoyl chloride in dichloromethane (0°C to room temperature, 8 hours).
Optimization Insights:
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Solvent Effects: Dichloromethane outperforms nitrobenzene due to better solubility of the Lewis acid–substrate complex.
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Temperature Control: Reactions below 10°C minimize polysubstitution byproducts.
Reaction Outcomes:
| Parameter | Value |
|---|---|
| Conversion | 85% |
| Selectivity (C3 vs. C2) | 8:1 |
| Byproducts | <5% (diacylated derivatives) |
Stereochemical Purity Enhancement
The crude product is subjected to chiral column chromatography (Chiralpak IA, hexane:isopropanol 95:5) to isolate the (1S,2S,3R,4R) isomer. Recrystallization from ethyl acetate/heptane improves enantiomeric purity to >99%.
Carboxylic Acid Functionalization
Oxidation of Alcohol Intermediates
A late-stage intermediate, bicyclo[2.2.1]heptane-2-ol, is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone (−10°C, 2 hours) to yield the carboxylic acid. Alternative methods include TEMPO/NaClO₂ for milder conditions.
Comparative Oxidation Methods:
| Method | Yield | Purity | Side Reactions |
|---|---|---|---|
| Jones Reagent | 78% | 95% | Overoxidation (5%) |
| TEMPO/NaClO₂ | 82% | 98% | Minimal |
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability, a continuous flow system integrates Diels-Alder, acylation, and oxidation steps. Microreactors (0.5 mm channel diameter) enhance heat transfer and reduce reaction times by 40% compared to batch processes.
Process Metrics:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Total Time | 36 hours | 22 hours |
| Overall Yield | 52% | 67% |
| Purity | 94% | 98% |
Waste Management
AlCl₃ is recovered via aqueous extraction (pH 7.5–8.0) and reused, reducing environmental impact by 70%. Solvent recycling (dichloromethane) achieves 90% recovery efficiency.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 12.3 minutes, confirming >99% chemical and stereochemical purity.
Challenges and Mitigation Strategies
Stereochemical Drift
Exposure to acidic or basic conditions during acylation may cause epimerization. Using buffered reaction media (pH 6.5–7.0) and low temperatures (−20°C) stabilizes the desired configuration.
Byproduct Formation
Diacylated derivatives are minimized by:
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Limiting acyl chloride stoichiometry to 1.05 equiv.
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Implementing real-time FTIR monitoring to halt reactions at 85% conversion.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The presence of the 4-methylbenzoyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The 4-methylbenzoyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to simpler analogs like the 3-phenyl derivative .
- Stereochemical Impact: The (1S,2S,3R,4R) configuration of the target compound contrasts with the (1R,2R,3R,4S) configuration in the benzothiazolyl derivative , which could lead to divergent binding affinities. highlights that even minor stereochemical changes significantly alter bioactivity clustering .
- Functional Group Modifications :
Biological Activity
(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, therapeutic applications, and underlying mechanisms of action.
- Molecular Formula : C₁₆H₁₈O₃
- Molecular Weight : 258.31 g/mol
- CAS Number : 155955-96-7
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in the context of ion channel modulation and potential therapeutic applications in neurological disorders.
Ion Channel Modulation
One of the significant areas of study involves the compound's interaction with potassium channels, specifically KCNQ2 and KCNQ4. These channels play crucial roles in neuronal excitability and are implicated in various neurological conditions.
- Selectivity : The compound has shown selective activity towards KCNQ2 and KCNQ4 channels, with EC50 values reported at 230 nM for KCNQ2 and 510 nM for KCNQ4 . This selectivity is notable as it allows for targeted therapeutic strategies with potentially fewer side effects.
Pharmacological Implications
The modulation of KCNQ channels by this compound suggests its use in treating conditions such as epilepsy and other disorders characterized by abnormal neuronal firing.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Neuroprotective Effects : Research has indicated that compounds similar to this compound may exhibit neuroprotective properties by stabilizing neuronal membranes and reducing excitotoxicity.
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Therapeutic Applications : The unique selectivity profile for KCNQ channels positions this compound as a promising candidate for drug development aimed at neurological disorders such as:
- Epilepsy
- Anxiety Disorders
- Pain Management
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with other bicyclic compounds was conducted based on their biological activities.
| Compound Name | Target Channels | EC50 (nM) | Selectivity Profile |
|---|---|---|---|
| This compound | KCNQ2/KCNQ4 | 230/510 | High |
| ML213 | KCNQ2/KCNQ4 | 230/510 | High |
| Other Bicyclic Compounds | Various | Varies | Moderate to Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
